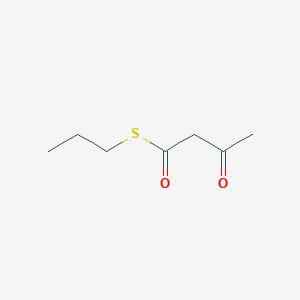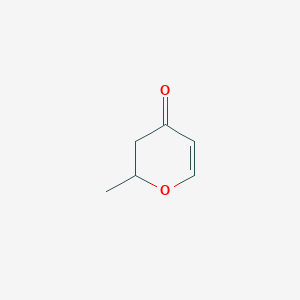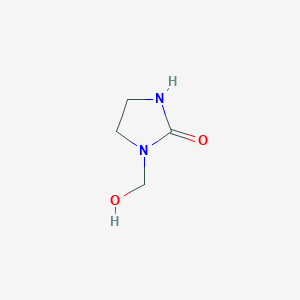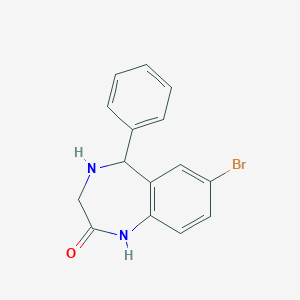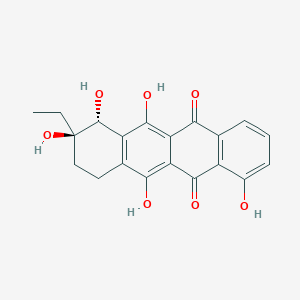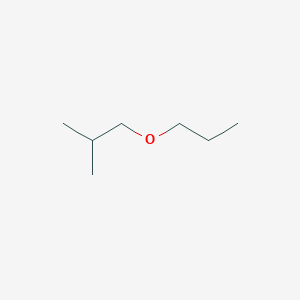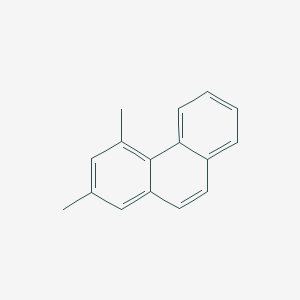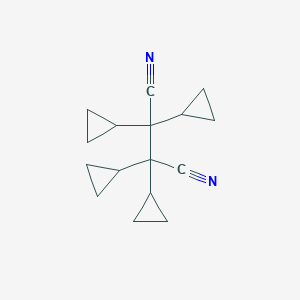
Tetracyclopropylsuccinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracyclopropylsuccinonitrile (TCPS) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a bicyclic nitrile that contains four cyclopropyl rings, making it a highly strained molecule. TCPS has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Wissenschaftliche Forschungsanwendungen
Tetracyclopropylsuccinonitrile has been used in various scientific research applications, such as in the synthesis of new materials, as a building block for the construction of novel molecular architectures, and as a chiral auxiliary in asymmetric synthesis. Tetracyclopropylsuccinonitrile has also been investigated for its potential use as a molecular switch and for its ability to form stable radical cations.
Wirkmechanismus
The mechanism of action of Tetracyclopropylsuccinonitrile is not fully understood, but it is believed to involve the formation of stable radical cations through the transfer of an electron from Tetracyclopropylsuccinonitrile to an electron acceptor. The highly strained nature of Tetracyclopropylsuccinonitrile makes it a good electron donor, and its ability to form stable radical cations makes it a valuable tool in the study of radical reactions.
Biochemical and Physiological Effects
Tetracyclopropylsuccinonitrile has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and to induce apoptosis. Tetracyclopropylsuccinonitrile has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tetracyclopropylsuccinonitrile in lab experiments is its unique structure, which makes it a valuable tool in the study of radical reactions and other chemical processes. However, the highly strained nature of Tetracyclopropylsuccinonitrile also makes it difficult to work with, and its low solubility in common solvents can limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of Tetracyclopropylsuccinonitrile, including its use in the development of new materials, its potential as a therapeutic agent for the treatment of neurodegenerative disorders, and its use in the study of radical reactions and other chemical processes. Further research is needed to fully understand the mechanism of action of Tetracyclopropylsuccinonitrile and its potential applications in various fields of science and technology.
Synthesemethoden
Tetracyclopropylsuccinonitrile can be synthesized through various methods, including the reaction between cyclopropylidenemalononitrile and ethyl 2-bromopropionate in the presence of a base, or the reaction between cyclopropylidenemalononitrile and ethyl 2-chloroacrylate in the presence of a base. The yield of Tetracyclopropylsuccinonitrile can be improved by optimizing the reaction conditions, such as the reaction temperature and the type of base used.
Eigenschaften
CAS-Nummer |
19219-01-3 |
|---|---|
Molekularformel |
C16H20N2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
2,2,3,3-tetracyclopropylbutanedinitrile |
InChI |
InChI=1S/C16H20N2/c17-9-15(11-1-2-11,12-3-4-12)16(10-18,13-5-6-13)14-7-8-14/h11-14H,1-8H2 |
InChI-Schlüssel |
YJJFFDGLUZTUKN-UHFFFAOYSA-N |
SMILES |
C1CC1C(C#N)(C2CC2)C(C#N)(C3CC3)C4CC4 |
Kanonische SMILES |
C1CC1C(C#N)(C2CC2)C(C#N)(C3CC3)C4CC4 |
Andere CAS-Nummern |
19219-01-3 |
Synonyme |
Tetracyclopropylsuccinonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



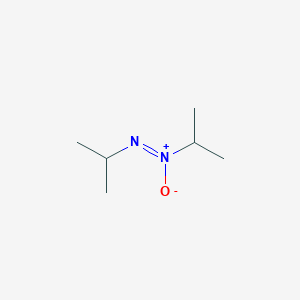
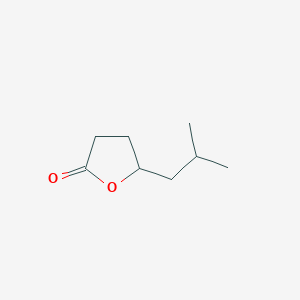
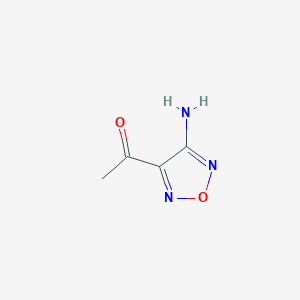
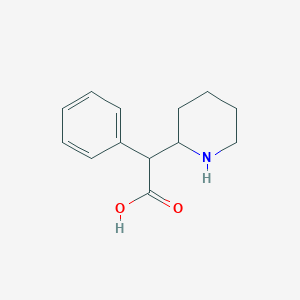
![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)
